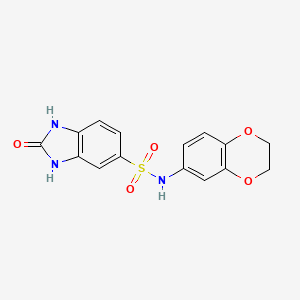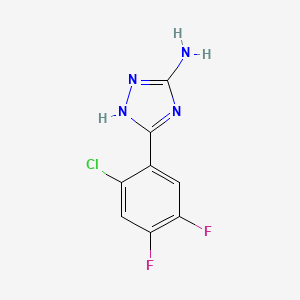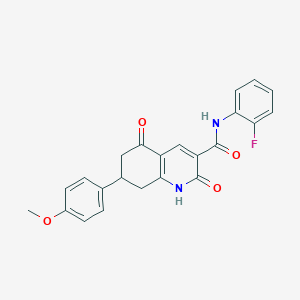![molecular formula C22H24N4O2S B14941614 N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B14941614.png)
N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole core, which is known for its biological activity, and a pyrrole ring, which is often found in bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide typically involves multiple steps, including the formation of the benzothiazole core, the introduction of the pyrrole ring, and the attachment of the cyclohexenyl ethylamine moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity, and minimizing the use of hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups with different ones, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features suggest potential biological activity, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its therapeutic potential, particularly in targeting specific biological pathways.
Industry: Its unique properties might make it useful in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The benzothiazole and pyrrole rings are known to interact with biological macromolecules, potentially modulating their activity. Detailed studies would be required to elucidate the exact pathways and targets involved.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
N-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide stands out due to its unique combination of structural features, including the benzothiazole core, pyrrole ring, and cyclohexenyl ethylamine moiety. These features contribute to its potential biological activity and versatility in chemical synthesis.
Propiedades
Fórmula molecular |
C22H24N4O2S |
|---|---|
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
N-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-2-pyrrol-1-yl-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C22H24N4O2S/c27-20(23-11-10-16-6-2-1-3-7-16)15-24-21(28)17-8-9-18-19(14-17)29-22(25-18)26-12-4-5-13-26/h4-6,8-9,12-14H,1-3,7,10-11,15H2,(H,23,27)(H,24,28) |
Clave InChI |
NDUVTXXEYXXRBQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=CC1)CCNC(=O)CNC(=O)C2=CC3=C(C=C2)N=C(S3)N4C=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-ethyl-4,4-dimethyl-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B14941543.png)
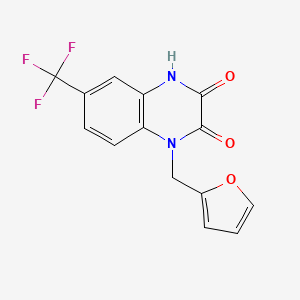
![2-[(2-aminophenyl)sulfanyl]-4-chloro-5-(morpholin-4-ylsulfonyl)-N-phenylbenzamide](/img/structure/B14941547.png)
![3-(Pyridin-2-yl)-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941551.png)
![Methyl 3,6-diamino-5-cyano-4-(4-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B14941561.png)
![(1E)-8-methoxy-4,4,6-trimethyl-1-{2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazinylidene}-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14941565.png)
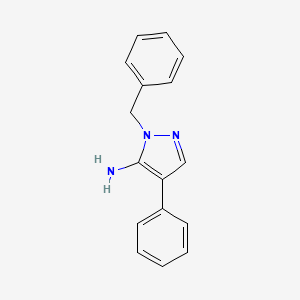
![1-(4-Fluorophenyl)-3-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine](/img/structure/B14941582.png)
![2-acetyl-5'-bromo-1'-(2-methylpropyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B14941587.png)
![4-(1,3-dimethyl-2,4-dioxo-7-phenyl-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]butanehydrazide](/img/structure/B14941590.png)
![(1Z)-6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-1-[4-oxo-3-(prop-2-yn-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14941593.png)
